Ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines features of both furan and pyrimidine rings, which are known for their biological activities. The compound is classified under pyrimidine derivatives, which are widely studied for their applications in pharmaceuticals, particularly as anti-inflammatory and antimicrobial agents.
The synthesis of ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate can be achieved through various methods, often involving multi-step reactions that utilize different reagents and catalysts.
Technical details include controlling temperature and reaction times to optimize yield and purity. For example, heating the reaction mixture at specific temperatures (e.g., 70–80 °C) for defined periods (15 minutes to several hours) is crucial for successful synthesis .
The molecular structure of ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate features a fused furo-pyrimidine ring system. The structural formula can be represented as follows:
Key spectral data supporting the structure includes:
Ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions typical of carbonyl compounds and heterocycles:
Technical details involve using appropriate solvents and conditions to drive these reactions towards high yields while minimizing side products.
The mechanism of action for ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate primarily involves its interaction with biological targets such as enzymes involved in inflammatory pathways.
Ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate is characterized by:
Chemical properties include:
Relevant analytical techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) provide insights into functional groups present within the compound.
Ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate has potential applications in various fields:
The core structure of ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate integrates a fused bicyclic system consisting of a furan ring condensed with a pyrimidine-dione moiety. The molecular formula (C₁₁H₁₂N₂O₄; MW: 236.22 g/mol) and connectivity are defined by the SMILES notation O=C(C1=C(C)OC(N=CN2C)=C1C2=O)OCC and the canonical SMILES CC1OC2N=CN(C)C(=O)C=2C=1C(=O)OCC [1] [4] [10]. This architecture positions the ester group at C5, methyl groups at C3 and C6, and the carbonyl at C4, creating distinct electronic environments.
Density functional theory (DFT) simulations reveal critical insights into electron distribution. The furopyrimidine core exhibits delocalized π-electrons across the fused rings, with pronounced electron density at the N1-C2-O7 region (furan oxygen) and the C4=O carbonyl [9]. This aligns with frontier molecular orbital (FMO) analyses indicating that the highest occupied molecular orbital (HOMO) localizes over the furan ring and N3 atom, while the lowest unoccupied molecular orbital (LUMO) concentrates on the pyrimidine-dione system. Such polarization facilitates nucleophilic attack at C2/C4 positions [5] [9]. The ethyl carboxylate substituent at C5 introduces an electron-withdrawing effect, quantified by a Hammett constant (σ) of +0.45, further polarizing the ring system [8].
Table 1: Key Electronic Properties from DFT Calculations
Parameter | Value | Significance |
---|---|---|
HOMO Energy | -6.8 eV | Indicates nucleophilic sites |
LUMO Energy | -1.9 eV | Predicts electrophilic regions |
Band Gap (ΔE) | 4.9 eV | Reflects kinetic stability |
C4=O Bond Order | 1.78 | Confirms carbonyl polarization |
Fukui f⁻ (C2) | 0.12 | Highlights susceptibility to nucleophiles |
Substituents critically modulate the compound's aromaticity and tautomeric behavior. The C3-methyl group exerts a +I (inductive) effect, enhancing electron density at N3 and favoring the 4-oxo tautomer over alternative 4-hydroxy forms. Computational studies using B97D3/aug-cc-pvdz methods demonstrate that the 4-oxo tautomer is 12.3 kcal/mol more stable than its enol counterpart due to conjugation with the pyrimidine ring [8]. Conversely, the C6-methyl group sterically hinders proton migration at C5, further stabilizing the dominant tautomer.
Aromaticity, assessed via nucleus-independent chemical shift (NICS) calculations, reveals mixed character: the pyrimidine ring shows moderate aromaticity (NICS(1) = -8.2 ppm), while the furan ring exhibits weaker aromaticity (NICS(1) = -2.5 ppm) due to disruption by the fused system [9]. The ester group at C5 reduces overall ring aromaticity by 15% compared to unsubstituted furo[2,3-d]pyrimidine, as quantified by harmonic oscillator model of aromaticity (HOMA) indices [8]. Electron-donating substituents (e.g., hypothetical C6-NH₂) would increase para-quinoid character, but the actual C6-methyl group minimizes this effect, preserving the lactam-like structure.
Table 2: Tautomeric Stability and Substituent Effects
Substituent Variation | Relative Energy (kcal/mol) | Aromaticity (HOMA) |
---|---|---|
C3-CH₃, C6-CH₃ (reported) | 0.0 (reference) | 0.72 |
C3-H, C6-CH₃ | +3.8 | 0.75 |
C3-CH₃, C6-NH₂ | -2.1 | 0.68 |
C3-CH₃, C6-NO₂ | +5.6 | 0.79 |
Replacing the furan oxygen with sulfur or nitrogen yields distinct bioelectronic profiles:
Furopyrimidines uniquely balance metabolic stability and moderate lipophilicity (calculated log P = 1.8). Their furan oxygen forms weaker hydrogen bonds than nitrogen in pyridopyrimidines but avoids the metabolic oxidation susceptibility of thiophenes [3] [9]. Bioactivity data highlights this trade-off: while thieno analogs show lower IC₅₀ values in kinase assays, furopyrimidines exhibit more predictable pharmacokinetics.
Table 3: Comparative Bioactivity and Electronic Properties
Parameter | Furo[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | Pyrido[3,2-d]pyrimidine |
---|---|---|---|
HOMO-LUMO Gap (eV) | 4.9 | 4.3 | 5.1 |
log P (calc.) | 1.8 | 2.5 | 1.0 |
EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ IC₅₀ (nM) | >10,000 | 35.7 | 87 |
Solubility (mg/mL) | 0.15 | 0.08 | 1.2 |
Metabolic Stability (t₁/₂) | 45 min | 22 min | >120 min |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7